2-Amino-4-iminothiazole

Description

BenchChem offers high-quality 2-Amino-4-iminothiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-4-iminothiazole including the price, delivery time, and more detailed information at info@benchchem.com.

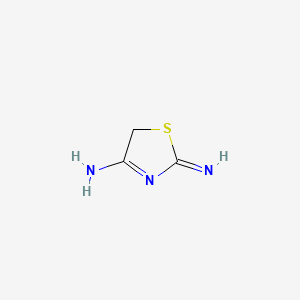

Structure

3D Structure

Properties

IUPAC Name |

2-imino-5H-1,3-thiazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3S/c4-2-1-7-3(5)6-2/h1H2,(H3,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDDYEEAGRWEWJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=NC(=N)S1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90180880 | |

| Record name | 2-Amino-4-iminothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90180880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26246-29-7 | |

| Record name | 2-Amino-4-iminothiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026246297 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-4-iminothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90180880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Amino-4-iminothiazole basic properties and structure

An In-depth Technical Guide to the Core Properties and Structure of 2-Aminothiazole and its Imino Tautomer

Introduction

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry and drug discovery, recognized as a privileged structure due to its prevalence in a multitude of biologically active compounds.[1][2][3] Its derivatives have demonstrated a vast pharmacological spectrum, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic activities.[4][5][6][7] The profound biological significance of this heterocyclic system is intrinsically linked to its fundamental chemical properties, most notably the phenomenon of tautomerism. This guide provides an in-depth analysis of the 2-aminothiazole core, with a specific focus on the structure and properties of its less predominant but mechanistically significant tautomer, 2-amino-4-iminothiazole. Understanding the delicate equilibrium between these forms is paramount for researchers in drug design and development, as it governs molecular interactions, reactivity, and ultimately, therapeutic efficacy.

PART 1: Molecular Structure and Tautomerism

The electronic configuration and structural dynamics of 2-aminothiazole are best understood through the lens of tautomerism, a form of constitutional isomerism where isomers, known as tautomers, readily interconvert. The primary equilibrium for this scaffold exists between the aromatic amino form and the non-aromatic imino form.

The Amino-Imino Tautomeric Equilibrium

2-Aminothiazole predominantly exists as the aromatic 2-amino-1,3-thiazole tautomer.[5][8] Computational and experimental studies have consistently shown this form to be the most stable, largely due to the aromatic stabilization of the five-membered ring.[9][10] The equilibrium, however, is dynamic and can be influenced by several environmental and structural factors.

The less stable tautomer is the 2-imino-2,3-dihydro-1,3-thiazole (often referred to as 2-amino-4-iminothiazole in different naming conventions, though this can be ambiguous). This imino form plays a crucial role in the reactivity and biological interactions of the molecule.

Caption: Tautomeric equilibrium between the major amino and minor imino forms.

Factors Influencing Tautomeric Equilibrium

The position of the tautomeric equilibrium is a function of the Gibbs free energy difference (ΔG) between the tautomers. Several factors can shift this balance:

-

Substituents: Electron-withdrawing groups attached to the exocyclic amino group can increase the acidity of the N-H proton, thereby stabilizing the imino form.[10] Conversely, electron-donating groups on the thiazole ring favor the amino tautomer.

-

Solvent Polarity: While the amino form is generally favored, polar solvents can influence the equilibrium.[8] The polarizable continuum model (PCM) has been used in computational studies to show that polar media can increase the population of the imino form.[8][11][12] Water, in particular, can act as a catalyst by forming hydrogen-bonded bridges, which significantly lowers the energy barrier for the proton transfer between the tautomers.[11][12]

-

Concentration: Some studies have noted a concentration dependence, with the amino form being more favored at lower concentrations.[10]

Computational Insights into Tautomer Stability

Density Functional Theory (DFT) and other ab initio methods have been invaluable in elucidating the energetics of this system. Calculations consistently predict the amino form to be more stable.[8][9] The aromaticity, often quantified by metrics like the Nucleus-Independent Chemical Shift (NICS), is higher for the amino tautomer, contributing to its greater stability.[8]

| Tautomer System | Method/Basis Set | Solvent | ΔG (Imino - Amino) (kcal/mol) | Predominant Tautomer | Reference |

| 2-Aminothiazole | B3LYP/6-311++G(d,p) | Water | > 0 | Amino | [10] |

| 2-Amino-4-methylthiazole | B3LYP/6-311++G(3df,3pd) | Gas Phase | High Positive Value | Amino | [10] |

PART 2: Physicochemical and Spectroscopic Properties

The observable properties of 2-aminothiazole are predominantly those of the major amino tautomer, but spectroscopic and computational methods provide windows into the characteristics of the imino form.

General Physicochemical Properties

| Property | Value | Reference |

| IUPAC Name | 1,3-thiazol-2-amine | [13] |

| Molecular Formula | C₃H₄N₂S | [13] |

| Molecular Weight | 100.14 g/mol | [13] |

| Melting Point | 86 to 89 °C (187 to 192 °F) | [14] |

| Appearance | Light brown/yellow crystals | [13][14] |

| Solubility | Soluble in water, alcohols, and diethyl ether | [14] |

Recent studies have shown that isosteric replacement of the thiazole's sulfur with an oxygen to form a 2-aminooxazole core can dramatically increase hydrophilicity and water solubility, a critical consideration in drug design.[15]

Spectroscopic Characterization

Spectroscopic techniques are essential for identifying the 2-aminothiazole scaffold and probing its tautomeric state.

-

¹H NMR Spectroscopy: The proton NMR spectrum of 2-aminothiazole in DMSO-d₆ typically shows two doublets for the ring protons (H4 and H5) and a broad singlet for the amino (-NH₂) protons.[16][17] For 2-amino-4-phenylthiazole, characteristic signals include a singlet for the C5-H of the thiazole ring, multiplets for the phenyl protons, and a broad singlet for the NH₂ group.[18]

-

¹³C NMR Spectroscopy: The carbon spectrum provides information on the electronic environment of each carbon atom in the ring and any substituents.[19][20]

-

Infrared (IR) Spectroscopy: Key vibrational bands are observed for the N-H stretching of the amino group (around 3150–3400 cm⁻¹), C=N stretching (around 1515 cm⁻¹), and C-S-C ring vibrations (around 1091 cm⁻¹).[21]

-

Mass Spectrometry: Provides the molecular ion peak, confirming the molecular weight of the synthesized compound.[21]

PART 3: Synthesis and Reactivity

The synthesis of the 2-aminothiazole core is well-established, providing the foundational structure where the amino-imino tautomerism occurs.

Hantzsch Thiazole Synthesis

The most common and versatile method for synthesizing 2-amino-4-substituted thiazoles is the Hantzsch synthesis.[5][22] This reaction involves the condensation of an α-haloketone with a thiourea derivative.

Caption: Workflow for the Hantzsch Thiazole Synthesis.

Experimental Protocol: Synthesis of 2-Amino-4-(pyridin-2-yl)thiazole [22]

-

Reactant Mixture: To a solution of 2-bromo-1-(pyridin-2-yl)ethanone (1.0 g, 5 mmol) in ethanol, add thiourea (340 mg, 5.1 mmol).

-

Reaction: Stir the mixture at 70°C. Monitor the reaction progress using LC/MS.

-

Isolation: After approximately 2 hours, cool the reaction mixture to room temperature, allowing a precipitate to form.

-

Filtration: Collect the precipitate by vacuum filtration and wash it with acetone.

-

Purification: Dissolve the solid in 2 M NaOH (25 mL) and extract with ethyl acetate (3 x 50 mL).

-

Final Product: Combine the organic layers, dry over Na₂SO₄, and concentrate in vacuo to yield the final product as an off-white solid.

Reactivity Profile

The reactivity of the 2-aminothiazole system is dictated by the nucleophilicity of both the exocyclic amino group and the endocyclic ring nitrogen. The reaction pathway depends on the nature of the electrophile and the reaction conditions, which can influence the tautomeric equilibrium.

-

Reaction at the Exocyclic Nitrogen: The exocyclic amino group readily reacts with various electrophiles. For example, it reacts with aromatic aldehydes to form Schiff bases and with acyl halides to produce amide derivatives.[4][23] This functionality is frequently exploited to build molecular diversity in drug discovery programs.[6]

-

Reaction at the Endocyclic Nitrogen: In its neutral form, the ring nitrogen atom is often the more reactive center for protonation or alkylation, unless sterically hindered by substituents at the C4 position.[5][23]

The existence of the imino tautomer, even in small concentrations, provides an alternative reaction pathway. The imine nitrogen is nucleophilic and can participate in reactions, leading to different product profiles than those expected from the amino tautomer alone.

PART 4: Applications in Drug Development

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its ability to engage in various biological interactions, including hydrogen bonding and π-stacking, makes it an ideal fragment for designing enzyme inhibitors and receptor modulators.

Examples of 2-Aminothiazole-Containing Drugs:

-

Dasatinib: A potent tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[6]

-

Alpelisib: A PI3Kα inhibitor approved for certain types of breast cancer.[1]

-

Sulfathiazole: An early sulfonamide antibiotic.[14]

The versatility of the 2-aminothiazole core allows for extensive structure-activity relationship (SAR) studies. Modifications at the C2-amino group, as well as at the C4 and C5 positions of the thiazole ring, have led to the discovery of potent agents against a wide array of diseases.[4][6]

Conclusion

2-Amino-4-iminothiazole represents a key tautomeric form of the parent 2-aminothiazole structure. While the amino tautomer is thermodynamically more stable and thus predominates, the imino form is a critical, albeit transient, species that influences the molecule's overall reactivity and biological profile. A thorough understanding of the structural features, the dynamic equilibrium between these tautomers, and the factors that govern this balance is indispensable for scientists and researchers. This knowledge enables the rational design of novel therapeutics, allowing for the fine-tuning of physicochemical properties and the optimization of interactions with biological targets, ultimately harnessing the full potential of this remarkable heterocyclic scaffold.

References

-

Sci-Hub. (n.d.). Density functional theory study of tautomerization of 2‐aminothiazole in the gas phase and in solution. Retrieved from [Link]

-

Gomes, L. R., et al. (2018). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules, 23(11), 2984. Available from: [Link]

-

Enchev, V., Markova, N., & Angelova, S. (2005). Ab Initio Study of 2,4-Substituted Azolidines. II. Amino−Imino Tautomerism of 2-Aminothiazolidine-4-one and 4-Aminothiazolidine-2-one in Water Solution. The Journal of Physical Chemistry A, 109(39), 8904–8913. Available from: [Link]

-

Enchev, V., Markova, N., & Angelova, S. (2005). Ab initio study of 2,4-substituted azolidines. II. Amino-imino tautomerism of 2-aminothiazolidine-4-one and 4-aminothiazolidine-2-one in water solution. The Journal of Physical Chemistry A, 109(39), 8904-13. Available from: [Link]

-

Himaja, M., et al. (2011). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry, 23(7), 2911-2913. Available from: [Link]

-

ResearchGate. (n.d.). Common methods for the synthesis of 2-aminothiazole. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Aminothiazole. PubChem Compound Database. Retrieved from [Link]

-

ResearchGate. (n.d.). 2-Amino-4-thiazolidinones: Synthesis and Reactions. Retrieved from [Link]

-

Universal Print. (n.d.). Synthesis and Evaluation of 2-Aminothiazole Derivative. Retrieved from [Link]

-

Gray, C. G., et al. (2016). Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. Molecules, 21(5), 623. Available from: [Link]

-

The Royal Society of Chemistry. (2021). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of. RSC Advances, 11, 33583-33595. Available from: [Link]

-

Al-Ghorbani, M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1439. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Aminothiazole-4-carboxylic acid. PubChem Compound Database. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Aminothiazole. Retrieved from [Link]

-

MDPI. (2018). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules, 23(11), 2984. Available from: [Link]

-

Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65(1), 1-16. Available from: [Link]

-

ResearchGate. (n.d.). 1H NMR of spectrum of 2-Amino 4-(phenyl)thiazole ligand. Retrieved from [Link]

-

Svozil, D., et al. (2021). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Molecules, 26(11), 3326. Available from: [Link]

-

Ghorab, M. M., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Acta Pharmaceutica, 71(1), 1-28. Available from: [Link]

-

Brown, E. D., et al. (2018). Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. ACS infectious diseases, 4(12), 1803–1812. Available from: [Link]

-

ResearchGate. (n.d.). Recent developments of 2-aminothiazoles in medicinal chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. Retrieved from [Link]

-

Kumar, S., & Narasimhan, B. (2016). Recent developments of 2-aminothiazoles in medicinal chemistry. European journal of medicinal chemistry, 114, 359–383. Available from: [Link]

-

ResearchGate. (n.d.). Table 2 Selected IR and 1 H NMR data for the aminothiazole compounds.... Retrieved from [Link]

-

Kováčiková, L., et al. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. Chemico-biological interactions, 330, 109244. Available from: [Link]

-

SpectraBase. (n.d.). 2-Amino-4-phenylthiazole. Retrieved from [Link]

-

Al-Masoudi, N. A., et al. (2014). Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. Bioorganic & medicinal chemistry letters, 24(15), 3466–3471. Available from: [Link]

-

Al-Amiery, A. A., et al. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. BMC chemistry, 13(1), 116. Available from: [Link]

-

Hsieh, C. J., et al. (2009). Synthesis and enzymatic evaluation of 2- and 4-aminothiazole-based inhibitors of neuronal nitric oxide synthase. Bioorganic & medicinal chemistry letters, 19(13), 3448–3451. Available from: [Link]

-

ResearchGate. (n.d.). Ab Initio Study of 2,4-Substituted Azolidines. II. Amino−Imino Tautomerism of 2-Aminothiazolidine-4-one and 4-Aminothiazolidine-2-one in Water Solution. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent developments of 2-aminothiazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sci-Hub. Density functional theory study of tautomerization of 2‐aminothiazole in the gas phase and in solution / International Journal of Quantum Chemistry, 2006 [sci-hub.box]

- 9. Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. sci-hub.box [sci-hub.box]

- 12. Ab initio study of 2,4-substituted azolidines. II. Amino-imino tautomerism of 2-aminothiazolidine-4-one and 4-aminothiazolidine-2-one in water solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 2-Aminothiazole | C3H4N2S | CID 2155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 2-Aminothiazole - Wikipedia [en.wikipedia.org]

- 15. mdpi.com [mdpi.com]

- 16. 2-Aminothiazole (96-50-4) 1H NMR [m.chemicalbook.com]

- 17. Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. rsc.org [rsc.org]

- 20. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 21. universalprint.org [universalprint.org]

- 22. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 23. 2-aminothiazole——Application, Synthesis, Reaction etc._Chemicalbook [chemicalbook.com]

The Synthesis of 2-Amino-4-iminothiazole: A Journey from Foundational Discovery to Modern Methodologies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-amino-4-iminothiazole core is a privileged scaffold in medicinal chemistry, forming the structural basis of a multitude of biologically active compounds with applications ranging from anticancer to anti-inflammatory agents.[1][2] The efficient and versatile synthesis of this heterocyclic motif has been a subject of intense research for over a century. This guide provides a comprehensive overview of the discovery and historical evolution of 2-amino-4-iminothiazole synthesis, delving into the core chemical principles, detailed experimental protocols, and the progression towards more sustainable and efficient modern methodologies.

The Dawn of Thiazole Chemistry: The Hantzsch Synthesis

The cornerstone of thiazole chemistry was laid in 1887 by Arthur Hantzsch, whose eponymous reaction remains one of the most widely utilized methods for the synthesis of thiazole derivatives, including 2-aminothiazoles.[3][4] The classical Hantzsch synthesis involves the condensation of an α-haloketone with a thioamide or, for the synthesis of 2-aminothiazoles, thiourea.[3][5]

The reaction proceeds through a well-established multi-step mechanism. The initial step involves the nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the haloketone, forming an S-alkylated intermediate. This is followed by an intramolecular cyclization, where the amino group of the thiourea attacks the carbonyl carbon. The final step is a dehydration of the resulting thiazoline intermediate to yield the aromatic 2-aminothiazole ring.[3]

Key Mechanistic Steps of the Hantzsch Synthesis:

-

S-Alkylation: The sulfur atom of thiourea acts as a nucleophile, attacking the electrophilic α-carbon of the haloketone and displacing the halide ion.

-

Intramolecular Cyclization: The terminal amino group of the S-alkylated thiourea intermediate attacks the carbonyl carbon, forming a five-membered ring.

-

Dehydration: The resulting 2-imino-4-hydroxythiazolidine intermediate readily loses a molecule of water to form the stable, aromatic 2-aminothiazole.

Thiourea [label="Thiourea"]; AlphaHaloKetone [label="α-Haloketone"]; Intermediate1 [label="S-Alkylated Intermediate", fillcolor="#FBBC05"]; Intermediate2 [label="Cyclized Intermediate", fillcolor="#EA4335"]; Product [label="2-Aminothiazole", fillcolor="#34A853"];

Thiourea -> Intermediate1 [label=" Nucleophilic Attack"]; AlphaHaloKetone -> Intermediate1; Intermediate1 -> Intermediate2 [label=" Intramolecular\n Cyclization"]; Intermediate2 -> Product [label=" Dehydration"]; }

Caption: The reaction mechanism of the Hantzsch 2-aminothiazole synthesis.Early Synthetic Protocols and Their Challenges

Early iterations of the Hantzsch synthesis, while groundbreaking, often faced challenges such as harsh reaction conditions, extended reaction times, and the use of hazardous reagents.[6] The use of strong acids or bases as catalysts was common, leading to potential side reactions and difficulties in product isolation and purification. The yields of these early methods could also be variable, depending on the specific substrates used.

The Evolution of Synthesis: Modern Innovations

Recognizing the limitations of classical methods, chemists have dedicated significant effort to developing more efficient, versatile, and environmentally benign approaches for the synthesis of 2-aminothiazoles.

One-Pot Syntheses

A significant advancement has been the development of one-pot procedures that obviate the need to isolate the often-unstable α-haloketone intermediate. In these methods, the ketone is halogenated in situ, typically using reagents like N-bromosuccinimide (NBS) or copper(II) bromide, and then immediately reacted with thiourea in the same reaction vessel.[3] This approach simplifies the experimental procedure, reduces waste, and can improve overall yields.

Microwave-Assisted Synthesis

The application of microwave irradiation has revolutionized organic synthesis, and the Hantzsch reaction is no exception. Microwave-assisted synthesis offers a dramatic reduction in reaction times, often from hours to minutes, and can lead to higher product yields and purities.[3] The rapid and uniform heating provided by microwaves accelerates the rate of reaction, often under solvent-free or minimal solvent conditions, aligning with the principles of green chemistry.

Catalytic Innovations

Modern research has focused heavily on the development of novel catalysts to improve the efficiency and selectivity of 2-aminothiazole synthesis. A wide array of catalysts have been explored, including:

-

Solid-supported catalysts: Materials like silica-supported tungstosilicic acid and montmorillonite-K10 clay have been shown to be effective, reusable catalysts, simplifying product purification and reducing waste.[7][8]

-

Nanocatalysts: Magnetically separable nanocatalysts, such as Ca/4-MePy-IL@ZY-Fe₃O₄, offer high catalytic activity and can be easily recovered from the reaction mixture using an external magnet, facilitating catalyst recycling.[9]

-

Green Catalysts: In a push for greater sustainability, researchers have explored the use of environmentally friendly catalysts like aqueous neem leaf extract.[6]

These catalytic systems often allow for milder reaction conditions, shorter reaction times, and broader substrate scope compared to traditional methods.

Comparative Analysis of Synthetic Methodologies

The choice of synthetic method for a particular 2-aminothiazole derivative depends on factors such as the desired scale, available resources, and the specific substitution pattern of the target molecule. The following table provides a comparative overview of different approaches.

| Method | Typical Conditions | Reaction Time | Yield (%) | Key Advantages | Key Disadvantages |

| Classical Hantzsch | Reflux in ethanol or similar solvent | Several hours | 50-80 | Well-established, versatile | Long reaction times, often harsh conditions |

| One-Pot Synthesis | In situ halogenation followed by condensation | 1-4 hours | 70-90 | Simplified procedure, avoids isolation of intermediates | May require careful control of reaction conditions |

| Microwave-Assisted | Microwave irradiation, often solvent-free | 5-30 minutes | 80-95 | Rapid reaction rates, high yields, green | Requires specialized equipment |

| Catalytic Methods | Varies with catalyst (e.g., 80°C with nanocatalyst) | 25 minutes - 2 hours | 85-95+ | High efficiency, reusability of catalyst, milder conditions | Catalyst cost and preparation can be a factor |

Detailed Experimental Protocol: A Modern One-Pot Synthesis

The following protocol describes a representative modern, one-pot synthesis of a 2-aminothiazole derivative using a magnetically separable nanocatalyst.[9] This method highlights the integration of efficiency and sustainability in contemporary organic synthesis.

Materials:

-

Acetophenone derivative (1.5 mmol)

-

Thiourea (1.0 mmol)

-

Trichloroisocyanuric acid (TCCA) (0.5 mmol)

-

Ca/4-MePy-IL@ZY-Fe₃O₄ catalyst (0.01 g)

-

Ethanol (3.0 mL)

-

10% Sodium bicarbonate solution

-

Standard laboratory glassware

-

Magnetic stirrer

-

External magnet

Procedure:

-

To a round-bottom flask containing ethanol (3.0 mL), add the acetophenone derivative (1.5 mmol), trichloroisocyanuric acid (TCCA) (0.5 mmol), and the Ca/4-MePy-IL@ZY-Fe₃O₄ catalyst (0.01 g).

-

Stir the mixture at 80°C for 25 minutes. Monitor the formation of the α-haloketone intermediate by Thin Layer Chromatography (TLC).

-

Once the formation of the intermediate is confirmed, add thiourea (1.0 mmol) to the reaction mixture.

-

Continue stirring at 80°C and monitor the progress of the reaction by TLC.

-

Upon completion of the reaction, remove the flask from the heat source and use an external magnet to separate the nanocatalyst from the solution.

-

Decant the supernatant into a separate flask.

-

Add a 10% sodium bicarbonate solution to the supernatant to neutralize the mixture, which will cause the 2-aminothiazole product to precipitate.

-

Collect the solid product by filtration, wash with water and ethanol, and dry to obtain the pure 2-aminothiazole.

Start [label="Combine Ketone, TCCA,\n and Catalyst in Ethanol"]; Step1 [label="Heat at 80°C for 25 min\n(α-Haloketone Formation)"]; Step2 [label="Add Thiourea"]; Step3 [label="Continue Heating at 80°C\n(Thiazole Formation)"]; Step4 [label="Separate Catalyst\nwith Magnet"]; Step5 [label="Neutralize with NaHCO₃\n(Product Precipitation)"]; End [label="Filter and Dry\nPure 2-Aminothiazole"];

Start -> Step1; Step1 -> Step2; Step2 -> Step3; Step3 -> Step4; Step4 -> Step5; Step5 -> End; }

Caption: A workflow for a modern one-pot synthesis of 2-aminothiazoles.Beyond Hantzsch: Other Historical Syntheses

While the Hantzsch synthesis dominates the landscape of 2-aminothiazole preparation, other classical methods are noteworthy for their historical contribution and utility in specific contexts.

-

Cook-Heilborn Synthesis: Discovered in 1947 by Alan H. Cook and Sir Ian Heilbron, this method provides a route to 5-aminothiazoles through the reaction of α-aminonitriles with reagents like carbon disulfide or dithioacids.[10]

-

Tcherniac's Synthesis: This method, also known as the Tcherniac-Einhorn reaction, involves the reaction of an N-acyl-α-amino acid with phosphorus pentasulfide. While primarily used for other thiazole derivatives, it represents an alternative approach to the thiazole core.[4][5]

The Synthesis of Guanidinothiazoles

A related and medicinally important class of compounds are the guanidinothiazoles. These can be synthesized from 2-aminothiazole precursors. For instance, 2-amino-4-chloromethylthiazole can be reacted with S-(2-cyanoethyl)isothiourea in the presence of a base to form a key intermediate for the synthesis of famotidine, a potent H₂-receptor antagonist.[8] The synthesis of these derivatives often leverages the reactivity of the 2-amino group on the thiazole ring.

Conclusion

The journey of 2-amino-4-iminothiazole synthesis is a testament to the ingenuity and evolution of organic chemistry. From the foundational discovery of the Hantzsch reaction to the development of highly efficient and sustainable modern methodologies, the ability to construct this vital heterocyclic scaffold has been continuously refined. For researchers and drug development professionals, a deep understanding of this synthetic history and the array of available methods is crucial for the rational design and efficient production of novel therapeutic agents. The ongoing innovation in this field promises even more powerful and elegant solutions for the synthesis of these indispensable molecules in the future.

References

-

National Center for Biotechnology Information. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. 2021 Mar; 26(5): 1449. [Link]

-

ResearchGate. Common methods for the synthesis of 2-aminothiazole. [Link]

-

National Center for Biotechnology Information. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules. 2021 Sep; 26(18): 5635. [Link]

-

Semantic Scholar. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

-

MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules 2021, 26(5), 1449. [Link]

-

National Center for Biotechnology Information. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Future Med Chem. 2021 Jan; 13(2): 199–225. [Link]

-

National Center for Biotechnology Information. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules. 2014 Dec; 19(12): 20856–20871. [Link]

-

Acta Chimica Slovenica. Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. [Link]

-

ResearchGate. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

-

Royal Society of Chemistry. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem: Ca/4-MePy-IL@ZY-Fe3O4. RSC Advances, 2023, 13, 9155-9166. [Link]

-

ResearchGate. General reaction for Hantzsch's synthesis of 2-aminothiazole. [Link]

-

Wikipedia. Cook–Heilbron thiazole synthesis. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Aminothiazole: synthesis, biological activities and toxicity_Chemicalbook [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]

- 10. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]

2-Amino-4-iminothiazole Derivatives: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry, rightfully earning the designation of a "privileged structure."[1][2] Its prevalence in a multitude of biologically active compounds stems from its versatile chemical nature, which allows for extensive structural modifications, and its intrinsic ability to engage in key interactions with a wide array of biological targets.[2] This scaffold is a cornerstone in the development of drugs for diverse therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.[3][4][5][6][7][8] Notably, the 2-aminothiazole moiety is a fundamental component of several clinically successful drugs, such as the kinase inhibitor Dasatinib, the anti-ulcer agent Famotidine, and the third-generation cephalosporin antibiotic Cefdinir, underscoring its profound impact on modern medicine.[3][9][10]

This technical guide provides a comprehensive overview of the 2-aminothiazole scaffold, from its synthesis to its diverse applications in drug discovery. It is designed to serve as a valuable resource for researchers and drug development professionals, offering insights into the structure-activity relationships, mechanistic principles, and practical methodologies that underpin the successful utilization of this remarkable chemical entity.

Part 1: The Chemistry of 2-Aminothiazole Derivatives: Synthetic Strategies

The construction of the 2-aminothiazole core is most commonly achieved through the Hantzsch thiazole synthesis, a robust and versatile method that has been a mainstay in heterocyclic chemistry for over a century.[11] This reaction typically involves the condensation of an α-haloketone with a thiourea or a related thioamide derivative. The choice of starting materials allows for the introduction of various substituents onto the thiazole ring, providing a direct route to a diverse library of analogues for structure-activity relationship (SAR) studies.

The Hantzsch Thiazole Synthesis: A Generalized Workflow

The fundamental principle of the Hantzsch synthesis is the formation of the five-membered thiazole ring through a sequence of nucleophilic attack, cyclization, and dehydration. The causality behind this experimental choice lies in its efficiency and modularity. By varying the α-haloketone and the thiourea component, chemists can systematically explore the chemical space around the 2-aminothiazole core to optimize biological activity.

Below is a generalized workflow for the synthesis of 2-aminothiazole derivatives via the Hantzsch reaction.

Caption: Generalized workflow for the Hantzsch synthesis of 2-aminothiazole derivatives.

Experimental Protocol: Synthesis of a Representative 2-Aminothiazole Derivative

This protocol describes a typical procedure for the synthesis of a 2-amino-4-phenylthiazole derivative, a common starting point for further elaboration. The self-validating nature of this protocol is ensured by the inclusion of characterization steps to confirm the identity and purity of the product.

Materials:

-

α-Bromoacetophenone

-

Thiourea

-

Ethanol

-

Sodium bicarbonate

-

Deionized water

-

Standard laboratory glassware and magnetic stirrer/hotplate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve thiourea (1 equivalent) in ethanol.

-

Addition of α-Haloketone: To the stirring solution, add α-bromoacetophenone (1 equivalent).

-

Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. A precipitate of the hydrobromide salt of the product should form.

-

Neutralization: Add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromide salt, leading to the precipitation of the free base.

-

Isolation: Collect the solid product by vacuum filtration and wash with cold deionized water.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 2-amino-4-phenylthiazole.

-

Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: Medicinal Chemistry Applications and Structure-Activity Relationships

The 2-aminothiazole scaffold's versatility allows for its incorporation into molecules targeting a wide range of diseases. The following sections highlight its application in key therapeutic areas and discuss the structure-activity relationships that govern its efficacy.

Kinase Inhibitors: A Privileged Hinge-Binding Motif

One of the most significant applications of the 2-aminothiazole scaffold is in the design of kinase inhibitors.[12][13][14] The nitrogen atoms of the thiazole ring and the exocyclic amino group can form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding site, a conserved structural feature across the kinome.[2] This binding mode effectively anchors the inhibitor in the active site, providing a solid foundation for achieving high potency.

Case Study: Dasatinib (BMS-354825)

Dasatinib is a potent oral multi-kinase inhibitor that targets the Src family kinases and the Bcr-Abl fusion protein.[12][13] It is a prime example of how the 2-aminothiazole core can be elaborated to produce a highly effective therapeutic agent. The development of Dasatinib involved extensive SAR studies to optimize its potency and pharmacokinetic properties.[12]

Caption: Conceptual diagram of a 2-aminothiazole-based kinase inhibitor binding to the ATP pocket.

Table 1: Inhibitory Activity of Dasatinib and Related Analogs

| Compound | Target Kinase | IC₅₀ (nM) | Cellular Activity |

| Dasatinib | Src | <1 | Potent inhibition of Src phosphorylation |

| Dasatinib | Bcr-Abl | <1 | Induces apoptosis in CML cell lines |

| Analog 12m | Lck | 1.5 | In vivo efficacy in arthritis models[12] |

Data is illustrative and compiled from various sources for comparative purposes.[12][14]

Anticancer Activity Beyond Kinase Inhibition

While kinase inhibition is a major avenue for the anticancer effects of 2-aminothiazole derivatives, they have also been shown to exert their effects through other mechanisms.[3][9] These include disruption of microtubule dynamics, induction of apoptosis through non-kinase pathways, and inhibition of other key enzymes in cancer cell proliferation.[3]

Table 2: Structure-Activity Relationship of Anticancer 2-Aminothiazole Derivatives

| Compound ID | R1 (at C4) | R2 (at N-amino) | H1299 IC₅₀ (µM) | SHG-44 IC₅₀ (µM) |

| 1a | H | Phenyl | > 50 | > 50 |

| 1b | Methyl | Phenyl | 25.3 | 31.6 |

| 1c | H | 4-Chlorophenyl | 15.8 | 20.1 |

| 1d | -(CH₂)₄- | 4-Methylbenzyl | 4.89 | 4.03 |

Data adapted from a study on the cytotoxic activity of 2-aminothiazole derivatives.[1]

The SAR data in Table 2 clearly indicates that substitutions on both the thiazole ring and the 2-amino group significantly impact cytotoxic activity.[1] For instance, the introduction of a chloro-substituent on the phenyl ring (1c) enhances activity compared to the unsubstituted analog (1a).[1] The most potent compound in this series (1d) features a combination of a cyclic substitution at the C4 position and a benzylic amine, highlighting the importance of exploring diverse chemical space to optimize anticancer potency.[1]

Antimicrobial Agents: A Scaffold for Combating Drug Resistance

The 2-aminothiazole scaffold is also a valuable platform for the development of novel antimicrobial agents.[5][6][15][16][17] Derivatives have shown activity against a range of bacteria and fungi, including drug-resistant strains.[15][16] The mechanism of action can vary, with some compounds targeting essential bacterial enzymes like β-ketoacyl-acyl carrier protein synthase III (FabH).[16]

A significant challenge in the development of 2-aminothiazole-based antimicrobials can be their physicochemical properties, such as poor solubility.[16] A successful strategy to overcome this has been the isosteric replacement of the thiazole's sulfur atom with an oxygen atom to create 2-aminooxazole derivatives.[16] This modification can improve properties like solubility while retaining or even enhancing antimicrobial activity.[16]

Table 3: Antimicrobial Activity of Representative 2-Aminothiazole Derivatives

| Compound Type | Target Organism | MIC (µg/mL) |

| 2-Aminothiazole-4-carboxamide | Staphylococcus aureus | 8-16 |

| 2-Aminothiazole derivative (F29) | Xanthomonas oryzae pv. oryzicola | EC₅₀ = 2.0 |

| N-acyl-2-aminothiazole | Mycobacterium tuberculosis | 1-5 |

MIC (Minimum Inhibitory Concentration) and EC₅₀ values are representative and compiled from various studies.[17]

Part 3: Standardized Biological Evaluation

To assess the therapeutic potential of novel 2-aminothiazole derivatives, robust and reproducible biological assays are essential. The following is a standardized protocol for determining the in vitro cytotoxicity of a compound using the MTT assay, a common method for evaluating anticancer activity.

Protocol: MTT Assay for In Vitro Cytotoxicity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells, allowing for the quantification of cytotoxicity.

Procedure:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: Prepare serial dilutions of the 2-aminothiazole test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells containing the cells and incubate for a specified period (e.g., 48 or 72 hours). Include vehicle-only controls.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Part 4: Challenges and Future Directions

Despite its successes, the 2-aminothiazole scaffold is not without its challenges. It has been identified as a potential "toxicophore," a chemical group that can be metabolically activated to form reactive metabolites that may lead to adverse drug reactions.[2] Additionally, the scaffold has been associated with "promiscuous" binding, meaning it can interact with multiple targets non-specifically, which can be a confounding factor in early-stage drug discovery.[18]

Future research in this area should focus on:

-

Designing out toxicity: Modifying the 2-aminothiazole core to block metabolic activation pathways without compromising biological activity.

-

Enhancing selectivity: Employing structure-based drug design and computational modeling to create derivatives that are highly selective for their intended target.

-

Exploring new chemical space: Synthesizing novel derivatives with diverse substitution patterns to uncover new biological activities and overcome existing limitations.

Conclusion

The 2-aminothiazole scaffold remains a highly valuable and privileged structure in drug discovery. Its synthetic tractability and ability to interact with a wide range of biological targets have cemented its role in the development of numerous therapeutic agents.[3][4][5][6][7] While challenges related to potential toxicity and promiscuity exist, a deeper understanding of the scaffold's structure-activity relationships and metabolic fate will enable medicinal chemists to continue to harness its power in the design of next-generation medicines. This guide provides a solid foundation for researchers to build upon as they explore the vast potential of 2-aminothiazole derivatives in the ongoing quest for novel and effective therapies.

References

- BenchChem. (n.d.). 2-Aminothiazoles: A Comparative Guide to their Structure-Activity Relationships in Drug Discovery.

-

Ayati, A., Emami, S., Asadipour, A., Shafiei, Z., Foroumadi, A., & Fassihi, A. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research, 30(2), 267-291. Retrieved from [Link]

- Khalifa, M. E. (2017). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Journal of Chemical and Pharmaceutical Research, 9(10), 1-17.

-

Hosseininezhad, S. (2022). Synthesis of 2-aminothiazole derivatives: A short review. ResearchGate. Retrieved from [Link]

- Singh, N., et al. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research, 2(3), 691-698.

-

Patt, W. C., et al. (1992). Structure-activity relationships of a series of 2-amino-4-thiazole-containing renin inhibitors. Journal of Medicinal Chemistry, 35(14), 2562-2572. Retrieved from [Link]

- Google Patents. (n.d.). EP2682390A1 - 2-aminothiazole derivative, preparation method, and use.

-

Ayati, A., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed. Retrieved from [Link]

-

Das, B., et al. (2016). Recent developments of 2-aminothiazoles in medicinal chemistry. European Journal of Medicinal Chemistry, 109, 89-98. Retrieved from [Link]

-

MDPI. (2018). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Synthesis of novel 2-amino thiazole derivatives. Retrieved from [Link]

-

Ghaemmaghami, S., et al. (2012). 2-Aminothiazoles as Therapeutic Leads for Prion Diseases. Journal of Medicinal Chemistry, 55(21), 9107-9117. Retrieved from [Link]

-

Al-Ghorbani, M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. Retrieved from [Link]

-

Al-Ghorbani, M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. ResearchGate. Retrieved from [Link]

-

Nevagi, R. J. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150. Retrieved from [Link]

-

Al-Ghorbani, M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Institutes of Health. Retrieved from [Link]

-

EXCLI Journal. (2025). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. Retrieved from [Link]

-

ResearchGate. (2025). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. Retrieved from [Link]

-

Dahlin, J. L., et al. (2015). Promiscuous 2-Aminothiazoles (PrATs): A Frequent Hitting Scaffold. Journal of Medicinal Chemistry, 58(5), 2091-2113. Retrieved from [Link]

-

Al-Ghorbani, M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. PubMed. Retrieved from [Link]

-

MDPI. (n.d.). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Retrieved from [Link]

-

MDPI. (2022). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. Retrieved from [Link]

-

Khalifa, M. E. (n.d.). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. ResearchGate. Retrieved from [Link]

-

Zhang, Y., et al. (2023). Design, synthesis, and antimicrobial evaluation of 2-aminothiazole derivatives bearing the 4-aminoquinazoline moiety against plant pathogenic bacteria and fungi. Pest Management Science, 79(10), 4059-4069. Retrieved from [Link]

-

Das, J., et al. (2006). 2-aminothiazole as a Novel Kinase Inhibitor Template. Structure-activity Relationship Studies Toward the Discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-6832. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis and Antimicrobial Activity of Some New 2-Substituted Aminothiazoles. Retrieved from [Link]

-

Das, J., et al. (2006). 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of N -(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor. ResearchGate. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 8. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Recent developments of 2-aminothiazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. jocpr.com [jocpr.com]

- 16. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole | MDPI [mdpi.com]

- 17. Design, synthesis, and antimicrobial evaluation of 2-aminothiazole derivatives bearing the 4-aminoquinazoline moiety against plant pathogenic bacteria and fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

Spectroscopic analysis of 2-Amino-4-iminothiazole compounds

An In-Depth Technical Guide to the Spectroscopic Analysis of 2-Amino-4-iminothiazole Compounds

Foreword: The Chemical Chameleon

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, celebrated for its prevalence in a multitude of FDA-approved drugs and its role as a versatile pharmacophore in drug discovery.[1][2][3] Its derivatives have demonstrated a vast spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[3][4] However, the structural elucidation of this "chemical chameleon" is not trivial. The core of its complexity lies in the potential for amino-imino tautomerism, an equilibrium that can be influenced by substitution, solvent, and solid-state packing.[1] Spectroscopic investigations consistently indicate that the 2-aminothiazole form is the predominant and more stable tautomer in solution.[1][5]

This guide, designed for researchers, medicinal chemists, and drug development professionals, moves beyond a simple recitation of data. It provides a cohesive, field-tested framework for the spectroscopic characterization of 2-aminothiazole derivatives. We will explore the causality behind experimental choices and demonstrate how a multi-faceted spectroscopic approach forms a self-validating system for unambiguous structural confirmation.

Caption: Integrated workflow for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the most powerful technique for elucidating the detailed molecular structure of 2-aminothiazole derivatives, providing unambiguous information about the carbon-hydrogen framework and the connectivity of atoms.

Expertise & Causality: Solvent Selection

The choice of a deuterated solvent is critical. Dimethyl sulfoxide-d6 (DMSO-d6) is frequently the solvent of choice for this class of compounds.[6][7] Its high polarity effectively solubilizes a wide range of derivatives, and its ability to form hydrogen bonds slows the proton exchange rate of the -NH₂ group. This often allows the amino protons to be observed as a distinct, albeit sometimes broad, singlet, which would otherwise be averaged or lost in solvents like CDCl₃ or D₂O.

Experimental Protocol: ¹H and ¹³C NMR Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the purified 2-aminothiazole derivative in approximately 0.6 mL of DMSO-d6. Ensure complete dissolution, using gentle warming or sonication if necessary.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as the internal standard for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers often reference the residual solvent peak (for DMSO-d6, δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C).

-

¹H NMR Acquisition:

-

Record the spectrum on a 400 MHz or higher spectrometer.

-

Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

To confirm the presence of the -NH₂ group, a D₂O exchange experiment can be performed. Add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The signal corresponding to the amino protons will disappear.[6]

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A greater number of scans (typically 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

-

Spectral Interpretation: Characteristic Signatures

The true power of NMR lies in recognizing the characteristic chemical shifts and coupling patterns of the core scaffold.

Caption: Numbering of the 2-aminothiazole core.

Table 1: Typical ¹H NMR Chemical Shifts (in DMSO-d6)

| Proton(s) | Typical Chemical Shift (δ, ppm) | Multiplicity | Notes |

| -NH₂ | 6.8 - 8.1 | Broad Singlet | Disappears upon D₂O exchange. Position is concentration and temperature dependent.[6][8] |

| Thiazole C5-H | 6.5 - 7.6 | Singlet | The exact position is highly sensitive to the nature of the substituent at the C4 position.[6][9] |

| Aromatic H (Substituents) | 6.4 - 8.5 | Multiplet | Dependent on the specific aryl or heteroaryl substituent. |

| Alkyl H (Substituents) | 1.0 - 4.5 | Varies | Dependent on the specific alkyl group. |

Table 2: Typical ¹³C NMR Chemical Shifts (in DMSO-d6)

| Carbon | Typical Chemical Shift (δ, ppm) | Notes |

| C2 (-NH₂) | 166 - 175 | The most downfield carbon of the ring, attached to two heteroatoms.[6] |

| C4 (Substituted) | 140 - 155 | Position is highly dependent on the nature of the C4 substituent. |

| C5 | 105 - 118 | The most upfield carbon of the ring.[6] |

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle

Mass spectrometry provides the molecular weight of the compound, allowing for the determination of its elemental composition, and offers clues to its structure through the analysis of fragmentation patterns.

Expertise & Causality: Ionization Method

Electrospray Ionization (ESI) is the preferred method for most 2-aminothiazole derivatives. It is a soft ionization technique that typically yields a prominent protonated molecular ion [M+H]⁺ with minimal in-source fragmentation.[10] This is crucial for confidently establishing the molecular weight. The basic nitrogen atoms in the thiazole ring and the exocyclic amino group are readily protonated.

Experimental Protocol: ESI-MS Acquisition

-

Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the compound in a suitable solvent like methanol or acetonitrile, often with a small amount of formic acid (0.1%) to facilitate protonation.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended to obtain an accurate mass, which can be used to confirm the elemental formula.

-

Tandem MS (MS/MS): To study fragmentation, select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate a product ion spectrum.[11][12]

Spectral Interpretation: The Molecular Ion and Beyond

-

Molecular Ion Peak: The most critical piece of information is the [M+H]⁺ peak. Due to the natural abundance of the ³⁴S isotope, a characteristic [M+H+2]⁺ peak will be observed at approximately 4.4% of the intensity of the [M+H]⁺ peak, providing a clear signature for a sulfur-containing compound.[13]

-

Fragmentation Pathways: The thiazole ring is relatively stable. Fragmentation in ESI-MS/MS often begins with the loss of substituents or side chains. Cleavage of the ring itself can occur, though the pathways can be complex.[13][14]

Caption: A potential fragmentation pathway in MS/MS.

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

FT-IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in the molecule. It serves as an excellent verification tool, confirming the presence of the amino group and the heterocyclic core.

Experimental Protocol: ATR or KBr Pellet

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal and apply pressure. This is the most common and convenient method.

-

KBr Pellet: Grind 1-2 mg of the sample with ~100 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.

-

Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.

Spectral Interpretation: Key Vibrational Bands

The IR spectrum provides a "fingerprint" unique to the molecule, with specific absorptions corresponding to bond vibrations.

Table 3: Characteristic IR Absorption Frequencies

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Vibration Type |

| -N-H (Amino) | 3100 - 3400 | Medium-Strong | N-H Stretch. Often appears as a doublet.[8] |

| C-H (Aromatic) | 3000 - 3100 | Medium-Weak | C-H Stretch |

| C=N (Thiazole Ring) | 1515 - 1640 | Strong | C=N Stretch. A key indicator of the heterocyclic ring.[6][8] |

| C=C (Thiazole Ring) | 1450 - 1580 | Medium-Strong | C=C Stretch |

| C-S (Thiazole Ring) | 600 - 700 | Weak-Medium | C-S Stretch. Often found in the fingerprint region. |

Ultraviolet-Visible (UV-Vis) Spectroscopy: The Electronic Signature

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly those involving π-electrons in the conjugated thiazole system.

Experimental Protocol: Solution-Phase Analysis

-

Solvent Selection: Choose a UV-transparent solvent, such as ethanol or methanol.

-

Sample Preparation: Prepare a dilute solution of the compound to ensure the absorbance is within the linear range of the spectrophotometer (typically < 1.5 AU).

-

Data Acquisition: Record the absorption spectrum, typically from 200 to 400 nm, using a matched cuvette containing the pure solvent as a blank.

Spectral Interpretation: Absorption Maxima

2-Aminothiazole derivatives typically exhibit strong absorption bands in the UV region corresponding to π → π* transitions within the conjugated system.[15] The position of the maximum absorption (λmax) is sensitive to the substituents on the ring, which can extend the conjugation and cause a bathochromic (red) shift to longer wavelengths.[16]

Conclusion: A Symphony of Spectra

The robust and unambiguous characterization of 2-amino-4-iminothiazole compounds is not achieved through a single technique but through the synergistic interpretation of multiple spectroscopic datasets. Mass spectrometry provides the molecular formula, infrared spectroscopy confirms the essential functional groups, and UV-Vis spectroscopy probes the electronic nature of the scaffold. Ultimately, NMR spectroscopy delivers the definitive structural blueprint, mapping out the atomic connectivity in detail. By integrating these techniques, researchers can build a self-validating case for the structure of their synthesized compounds, ensuring the scientific integrity required for advancing drug discovery and development.

References

-

Tekale, A. S. (2022). Synthesis and characterization of biological active heterocycle-2-Aminothiazole. International Journal of Chemical Studies, 10(6), 132-135. Available at: [Link]

-

Albert, A., & Barlin, G. B. (1963). The absorption spectra of some thiazines and thiazoles. Journal of the Chemical Society B: Physical Organic, 515-523. Available at: [Link]

-

Maleki, A., et al. (2017). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of. RSC Advances, 7(12), 7074-7083. Available at: [Link]

-

Pagacz-Kostrzewa, M., et al. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules, 27(12), 3897. Available at: [Link]

-

Kumar, S., et al. (2010). Synthesis and Antimicrobial Activity of 2-Aminothiazole Derivatives. International Journal of Pharmaceutical Sciences and Research, 1(8), 67-71. Available at: [Link]

-

Pagacz-Kostrzewa, M., et al. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Semantic Scholar. Available at: [Link]

-

Ayimbila, F. M., et al. (2024). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. EXCLI Journal. Available at: [Link]

-

Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65, 1-22. Available at: [Link]

-

Mihai, C. I., et al. (2022). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. Molecules, 27(19), 6298. Available at: [Link]

-

Ejaz, S., et al. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. BMC Chemistry, 13(1), 115. Available at: [Link]

-

Ejaz, S., et al. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. PubMed Central. Available at: [Link]

-

Nakabayashi, T., et al. (2019). Isocyano Compounds Newly Recognized in Photochemical Reaction of Thiazole: Matrix-isolation FT-IR and Theoretical Study. ResearchGate. Available at: [Link]

-

Çavuş, M. S., & Muğlu, H. (2018). New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. Balıkesir University Journal of Science Institute. Available at: [Link]

-

Novotna, E., et al. (2021). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Molecules, 26(11), 3369. Available at: [Link]

-

Tekale, A. S. (2022). Synthesis and characterization of biological active heterocycle-2-Aminothiazole. International Journal of Chemical Studies. Available at: [Link]

-

Zhang, Z. Y., et al. (2007). Tautomers of 2-aminothiazole molecules in aqueous solutions explored by Raman, SERS and DFT methods. ResearchGate. Available at: [Link]

-

Cabeza, J. A., et al. (2005). Osmium clusters derived from the reactions of [Os3(CO)10(CH3CN)2] with aminothiazole compounds. ResearchGate. Available at: [Link]

-

PubChem. (n.d.). 2-Aminothiazole. PubChem. Retrieved January 16, 2026, from [Link]

-

El-Gazzar, M. G., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(6), 1449. Available at: [Link]

-

Metwally, M. A., et al. (2010). 2-Amino-4-thiazolidinones: Synthesis and Reactions. Phosphorus, Sulfur, and Silicon and the Related Elements, 185(2), 315-348. Available at: [Link]

-

Miyan, L., et al. (2018). Spectroscopic and spectrophotometric studies on hydrogen bonded charge transfer complex of 2-amino-4-methylthiazole with chloranilic acid at different temperatures. Journal of Molecular Liquids, 262, 438-449. Available at: [Link]

-

Reddy, C. S., et al. (2010). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 2(4), 298-305. Available at: [Link]

-

Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Available at: [Link]

-

Gudmundsdottir, A. D., et al. (2019). Tandem mass spectrometry of homologous 3-hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and fragmentation processes. Journal of Mass Spectrometry, 54(1), 43-53. Available at: [Link]

-

Salem, M. A. I., et al. (2014). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. ResearchGate. Available at: [Link]

-

Gudmundsdottir, A. D., et al. (2018). Tandem mass spectrometry of homologous 3-hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and fragmentation processes. PubMed. Available at: [Link]

-

University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. University of Colorado Boulder. Retrieved January 16, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. excli.de [excli.de]

- 8. chemijournal.com [chemijournal.com]

- 9. 2-Aminothiazole (96-50-4) 1H NMR [m.chemicalbook.com]

- 10. Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. iris.unito.it [iris.unito.it]

- 12. Tandem mass spectrometry of homologous 3-hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and fragmentation processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. article.sapub.org [article.sapub.org]

- 14. researchgate.net [researchgate.net]

- 15. The absorption spectra of some thiazines and thiazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 16. dergipark.org.tr [dergipark.org.tr]

The Tautomeric Tightrope: A Technical Guide to the Stability and Equilibrium of 2-Amino-4-iminothiazole Derivatives

Abstract

The 2-aminothiazole motif is a cornerstone in modern medicinal chemistry, serving as the foundational scaffold for a multitude of clinically significant therapeutic agents.[1][2] Its biological efficacy, however, is not merely a function of its constituent atoms but is profoundly influenced by a subtle, dynamic equilibrium between its tautomeric forms. This technical guide provides an in-depth exploration of the amino-imino tautomerism inherent to 2-amino-4-iminothiazole derivatives. We will dissect the structural nuances of these tautomers, elucidate the key factors governing their relative stability, and detail the state-of-the-art experimental and computational methodologies employed by researchers to characterize this critical equilibrium. This document is intended for researchers, scientists, and drug development professionals seeking to deepen their understanding of this privileged scaffold to enable more rational drug design and optimization.

The Central Equilibrium: Amino vs. Imino

2-Aminothiazole and its derivatives are predominantly characterized by a prototropic tautomerism, an equilibrium between an aromatic amino form and a non-aromatic imino form.[3] The position of this equilibrium is a critical determinant of the molecule's physicochemical properties, including its electronic distribution, hydrogen bonding capacity, and overall three-dimensional shape. These properties, in turn, dictate how the molecule interacts with its biological target, influencing structure-activity relationships (SAR), binding affinity, and pharmacokinetic profiles.

While numerous spectroscopic and computational studies confirm that the aromatic amino tautomer is generally the more stable and predominant form in solution, the tautomeric balance is delicate and can be readily influenced by a variety of internal and external factors.[3][4]

Caption: Fig. 2: Typical workflow for DFT-based tautomer stability analysis.

Spectroscopic and Structural Elucidation

While computation provides a powerful predictive framework, experimental verification is essential for unambiguous characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a cornerstone technique for studying tautomeric mixtures in solution. The distinct electronic environments of the amino and imino forms give rise to different chemical shifts for ¹H, ¹³C, and ¹⁵N nuclei. By integrating the signals corresponding to each tautomer, their relative populations can be quantified.

Experimental Protocol: ¹H NMR Analysis of Tautomeric Equilibrium

-

Sample Preparation: Accurately weigh and dissolve the 2-aminothiazole derivative in a deuterated solvent of choice (e.g., DMSO-d₆, CDCl₃, D₂O). The choice of solvent is critical as it can influence the equilibrium.

-

Data Acquisition: Acquire a high-resolution ¹H NMR spectrum at a controlled temperature (e.g., 298 K). Ensure a sufficient relaxation delay to allow for accurate signal integration.

-

Signal Assignment: Identify and assign distinct proton signals corresponding to the amino and imino tautomers. Protons on or near the tautomerizing groups are most sensitive.

-

Integration and Quantification: Carefully integrate the area under the assigned peaks for each tautomer. The ratio of the integrals directly corresponds to the molar ratio of the tautomers in solution.

-

Equilibrium Constant (KT) Calculation: Calculate KT = [Imino] / [Amino] from the integration ratio.

Vibrational Spectroscopy (FTIR and Raman): Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. The C=N and N-H stretching and bending frequencies differ significantly between the amino and imino forms, providing a spectral fingerprint for each. Comparing experimental spectra with those calculated via DFT for each tautomer can definitively identify the major form present. [5] X-ray Crystallography: For solid-state analysis, single-crystal X-ray diffraction provides the most definitive structural evidence. It allows for the precise determination of bond lengths and atomic positions, unequivocally identifying which tautomer is present in the crystal lattice. This technique has been instrumental in confirming the structures of numerous 2-aminothiazole derivatives.

Synthetic Considerations: The Hantzsch Synthesis

The majority of 2-aminothiazole derivatives are synthesized via the well-established Hantzsch thiazole synthesis. [6][7]This reaction typically involves the condensation of an α-haloketone with a thiourea or thiourea derivative. The accessibility of diverse starting materials makes this a versatile method for generating a wide array of substituted 2-aminothiazoles for further study and development.

Caption: Fig. 3: Simplified schematic of the Hantzsch thiazole synthesis.

Implications for Drug Discovery and Development

The predominance of one tautomer over another has profound biological consequences. The amino and imino forms exhibit different:

-

Hydrogen Bonding Patterns: Tautomerization can convert a hydrogen bond donor into an acceptor and vice-versa, fundamentally altering the potential interactions with a target protein's active site.

-

Lipophilicity and Solubility: The more polar imino form may have different solubility and membrane permeability characteristics compared to the aromatic amino form.

-

Metabolic Stability: The chemical reactivity of the two forms can differ, potentially leading to different metabolic pathways and influencing the compound's safety profile. [1] Therefore, a comprehensive characterization of the tautomeric landscape is not an academic exercise but a critical step in the hit-to-lead and lead optimization phases of drug discovery. It enables chemists to design molecules that exist in the desired bioactive tautomeric form under physiological conditions, leading to improved potency, selectivity, and overall drug-like properties.

Conclusion